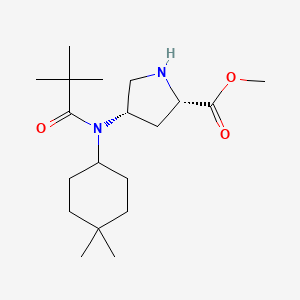
Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidine ring, a pivalamido group, and a dimethylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pivalamido Group: This step may involve the reaction of the pyrrolidine derivative with pivaloyl chloride under basic conditions.
Attachment of the Dimethylcyclohexyl Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. This could include investigations into their effects on cellular processes or their potential as drug candidates.
Medicine
In medicine, the compound or its derivatives may be explored for therapeutic applications. This could involve studies on their efficacy and safety as pharmaceutical agents.
Industry
In industrial applications, this compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)acetamido)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)benzamido)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S)-4-(N-(4,4-dimethylcyclohexyl)pivalamido)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C19H34N2O3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
methyl (2S,4S)-4-[(4,4-dimethylcyclohexyl)-(2,2-dimethylpropanoyl)amino]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H34N2O3/c1-18(2,3)17(23)21(13-7-9-19(4,5)10-8-13)14-11-15(20-12-14)16(22)24-6/h13-15,20H,7-12H2,1-6H3/t14-,15-/m0/s1 |
InChI Key |
PSPFIGOCTCOZTN-GJZGRUSLSA-N |
Isomeric SMILES |
CC1(CCC(CC1)N([C@H]2C[C@H](NC2)C(=O)OC)C(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(CCC(CC1)N(C2CC(NC2)C(=O)OC)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















